molecular formula C10H15FN2O B2837344 2-fluoro-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopentan-1-amine CAS No. 2199970-44-8

2-fluoro-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopentan-1-amine

Cat. No.: B2837344
CAS No.: 2199970-44-8
M. Wt: 198.241
InChI Key: WGKZMZPNYKSTCD-UHFFFAOYSA-N
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Description

2-fluoro-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopentan-1-amine is a synthetic organic compound that features a fluorine atom, an oxazole ring, and a cyclopentane ring

Mechanism of Action

Target of Action

The primary target of 2-fluoro-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopentan-1-amine is the RET (c-RET) protein . The RET protein is a receptor tyrosine kinase, which plays a crucial role in cell growth, differentiation, and survival .

Mode of Action

This compound, also known as BLU-667 (Pralsetinib) , acts as a highly efficient and selective inhibitor of the RET protein . It binds to the RET protein, inhibiting its activity and thereby disrupting the signaling pathways it controls . This compound is particularly effective against various common RET oncogenic mutations .

Biochemical Pathways

By inhibiting the RET protein, BLU-667 disrupts several downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways . These pathways are involved in cell proliferation and survival, so their disruption can lead to the death of cancer cells .

Pharmacokinetics

The pharmacokinetic properties of BLU-667 are favorable for its use as a therapeutic agent. It is highly soluble in DMSO , with a solubility of at least 100 mg/mL . It isinsoluble in water , which may affect its bioavailability . The compound is stable when stored at 4°C .

Result of Action

The inhibition of RET signaling by BLU-667 leads to the suppression of cell proliferation in cancer cell lines harboring RET mutations . In vivo, BLU-667 effectively inhibits the growth of xenograft tumors driven by various RET mutations and fusions, without inhibiting VEGFR2 .

Action Environment

The action of BLU-667 can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents can affect its bioavailability and distribution within the body . Additionally, the compound’s stability at different temperatures can impact its shelf life and storage conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopentan-1-amine typically involves multiple steps. One common approach starts with the preparation of the oxazole ring, followed by the introduction of the fluorine atom and the cyclopentane ring. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-fluoro-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopentan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of advanced materials with specific properties, such as increased strength or thermal stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclohexan-1-amine
  • 2-chloro-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopentan-1-amine
  • 2-fluoro-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopentan-1-ol

Uniqueness

2-fluoro-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopentan-1-amine is unique due to the presence of the fluorine atom, which can significantly alter the compound’s reactivity and biological activity compared to its analogs

Properties

IUPAC Name

2-fluoro-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15FN2O/c1-7-5-8(13-14-7)6-12-10-4-2-3-9(10)11/h5,9-10,12H,2-4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGKZMZPNYKSTCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CNC2CCCC2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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